![molecular formula C9H10F3NO3S B14115159 [4-(trifluoromethyl)phenyl] N,N-dimethylsulfamate](/img/structure/B14115159.png)
[4-(trifluoromethyl)phenyl] N,N-dimethylsulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(trifluoromethyl)phenyl] N,N-dimethylsulfamate: is an organic compound with the molecular formula C9H10F3NO3S It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an N,N-dimethylsulfamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(trifluoromethyl)phenyl] N,N-dimethylsulfamate typically involves the reaction of 4-(trifluoromethyl)phenol with N,N-dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(trifluoromethyl)phenyl] N,N-dimethylsulfamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or tetrahydrofuran, and catalysts if necessary.
Major Products Formed:
Oxidation: Products may include sulfonic acids or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: New compounds with different functional groups replacing the sulfamate group.
Applications De Recherche Scientifique
Chemistry: In chemistry, [4-(trifluoromethyl)phenyl] N,N-dimethylsulfamate is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals or agrochemicals. Its interactions with biological molecules are of particular interest in drug discovery.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of [4-(trifluoromethyl)phenyl] N,N-dimethylsulfamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfamate group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also contains trifluoromethyl groups and is used in similar applications, such as catalysis and organic synthesis.
4-trifluoromethylbiphenyl: Another compound with a trifluoromethyl group, used in materials science and pharmaceuticals.
Uniqueness: [4-(trifluoromethyl)phenyl] N,N-dimethylsulfamate is unique due to the presence of both trifluoromethyl and sulfamate groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C9H10F3NO3S |
|---|---|
Poids moléculaire |
269.24 g/mol |
Nom IUPAC |
[4-(trifluoromethyl)phenyl] N,N-dimethylsulfamate |
InChI |
InChI=1S/C9H10F3NO3S/c1-13(2)17(14,15)16-8-5-3-7(4-6-8)9(10,11)12/h3-6H,1-2H3 |
Clé InChI |
IIVPSMUDNJKOTM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


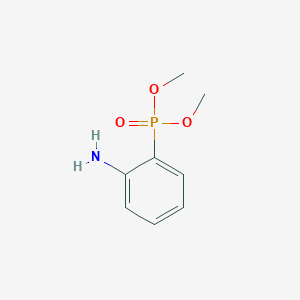
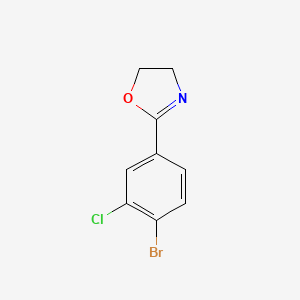
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide](/img/structure/B14115084.png)


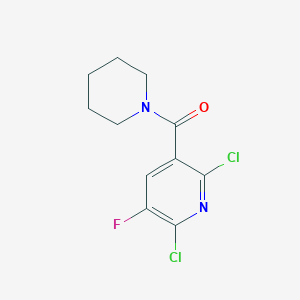
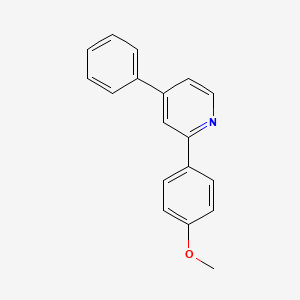
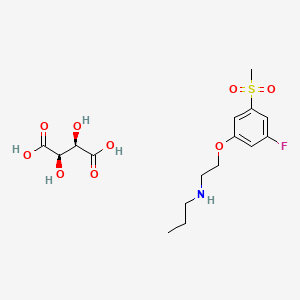
![8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B14115127.png)
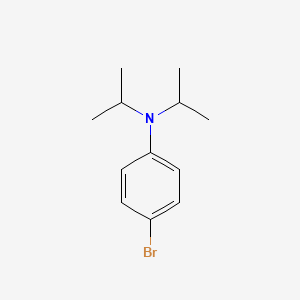
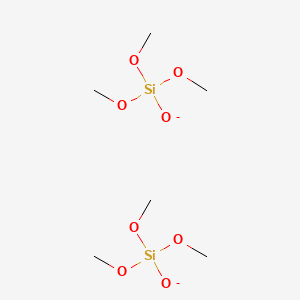
![N-(4-chloro-2-fluorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14115144.png)
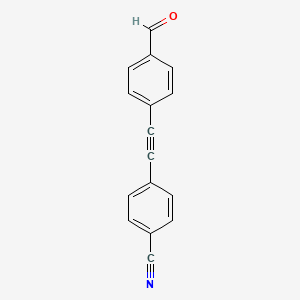
![(trans-r)-1-tert-butyl 3-methyl 4-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)pyrrolidine-1,3-dicarboxylate](/img/structure/B14115147.png)
